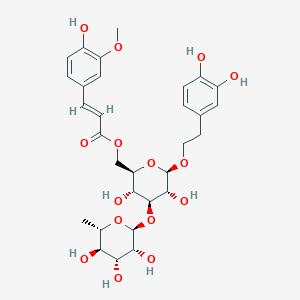
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride: is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride typically involves the reaction of thiazole derivatives with hydroxylamine and chlorinating agents. One common method includes the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to produce thiazoles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides, which have diverse applications in medicinal and materials chemistry.
科学的研究の応用
Chemistry: In chemistry, (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel catalysts and ligands for asymmetric synthesis .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is a key intermediate in the synthesis of drugs targeting various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and catalytic function . Additionally, it can modulate signaling pathways by interacting with receptors and altering downstream effects .
類似化合物との比較
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Imidazole: A heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Oxazole: A heterocyclic compound with a five-membered ring containing oxygen and nitrogen.
Uniqueness: (2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for various applications .
特性
分子式 |
C4H3ClN2OS |
|---|---|
分子量 |
162.60 g/mol |
IUPAC名 |
(2E)-N-hydroxy-1,3-thiazole-2-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H/b7-3+ |
InChIキー |
FOJSJCQTNBBOQB-XVNBXDOJSA-N |
異性体SMILES |
C1=CSC(=N1)/C(=N\O)/Cl |
正規SMILES |
C1=CSC(=N1)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)

![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/structure/B14080833.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
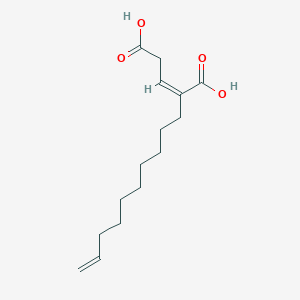
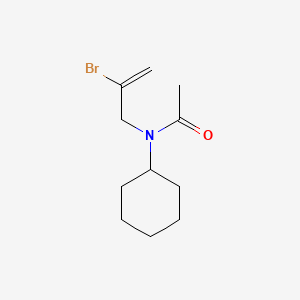
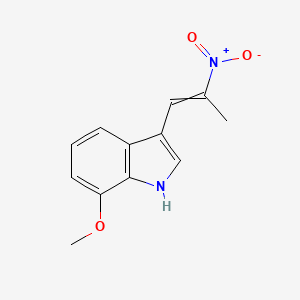
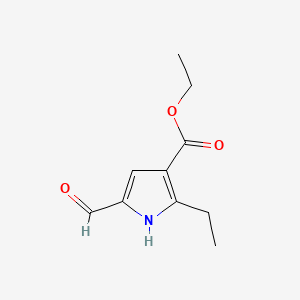
![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)
